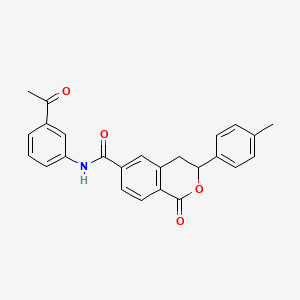

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Description

This compound belongs to the 3,4-dihydro-1H-2-benzopyran carboxamide class, characterized by a fused bicyclic core with a carboxamide substituent at position 4. The 3-acetylphenyl group at the amide nitrogen and the 4-methylphenyl group at position 3 of the benzopyran ring confer distinct electronic and steric properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-6-8-17(9-7-15)23-14-20-12-19(10-11-22(20)25(29)30-23)24(28)26-21-5-3-4-18(13-21)16(2)27/h3-13,23H,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLSRTLQVRFJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran ring system, followed by the introduction of the acetyl and methylphenyl groups. Common reagents used in these reactions include acetyl chloride, methylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones on the aromatic rings.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Analysis

Target Compound :

- Structure : 3,4-dihydro-1H-2-benzopyran-6-carboxamide with 3-(4-methylphenyl) and N-(3-acetylphenyl) groups.

- The 4-methylphenyl group may improve lipophilicity compared to unsubstituted phenyl analogues.

Analogues :

N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide (D429-0282)

- Molecular Formula : C₂₄H₂₀N₂O₆

- Molecular Weight : 432.43 g/mol

- Substituents : Nitro and methoxy groups on the phenyl ring (electron-withdrawing and electron-donating, respectively).

- Key Differences :

- Higher molecular weight due to nitro and methoxy substituents.

- Reduced logP compared to the target compound (inferred from nitro group polarity) .

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride Molecular Formula: C₂₀H₂₀ClN₅O₃ Molecular Weight: 413.87 g/mol Substituents: Triazole and aminomethyl groups. Key Differences:

- Charged hydrochloride salt improves aqueous solubility.

N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (D475-2505)

- Molecular Formula : C₂₅H₂₄N₄O₃S

- Molecular Weight : 460.55 g/mol

- Substituents : Thiazole and pyrazole heterocycles.

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Notes:

- The acetyl group in the target compound likely reduces metabolic oxidation compared to nitro or methoxy substituents in D429-0282.

Biological Activity

N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide, also known by its CAS number 951895-78-6, is a complex organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 399.4 g/mol

- Functional Groups : Acetylphenyl, carboxamide, and a dihydrobenzopyran moiety.

Mechanisms of Biological Activity

Research indicates that the compound may exhibit various biological activities, particularly in the realm of anticancer and antimicrobial properties.

Antitumor Activity

Preliminary studies have shown that related compounds induce apoptosis in cancer cells. For instance, similar structures have been reported to arrest the cell cycle and activate caspase pathways, leading to cell death in HepG2 liver cancer cells . The proposed mechanism involves:

- Cell Cycle Arrest : The compound may halt the cell cycle at the S phase.

- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential are observed, indicating a shift towards pro-apoptotic signaling.

- Caspase Activation : Increased levels of Bax and decreased levels of Bcl-2 suggest that the compound promotes apoptosis through mitochondrial pathways.

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with this compound:

Antimicrobial Properties

In addition to its antitumor effects, there is evidence suggesting that this compound possesses antimicrobial activity. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, which could make it a candidate for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.